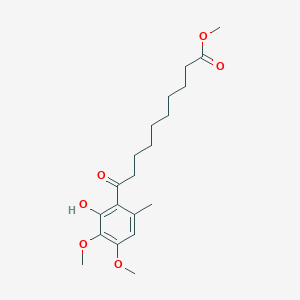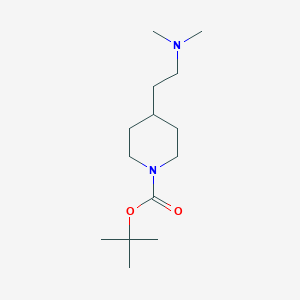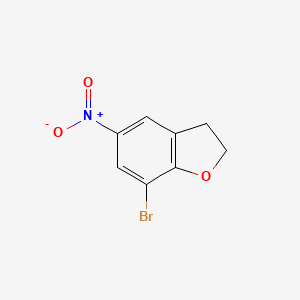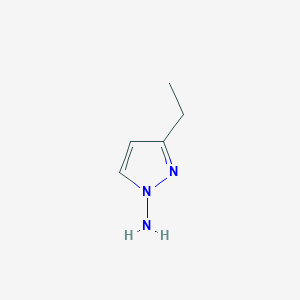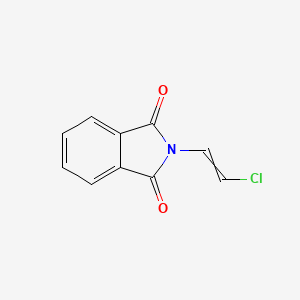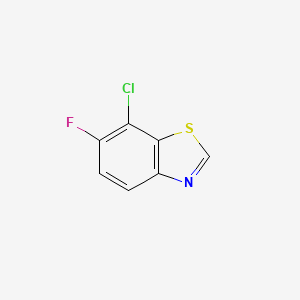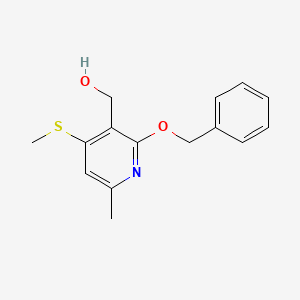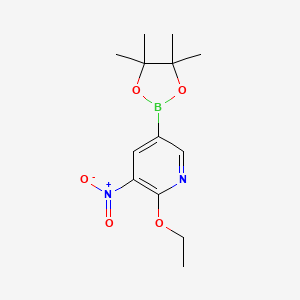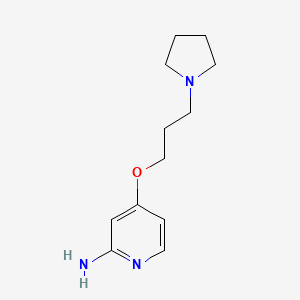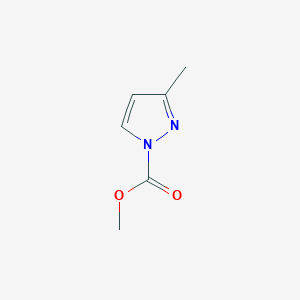
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is a chemical compound with a molecular formula of C11H20N2S. This compound is characterized by the presence of a thiazole ring, an isopropyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with an appropriate amine under controlled conditions. One common method is the alkylation of 2-isopropylthiazole with propan-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and amine group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
N-ethyl-N-(propan-2-yl)propan-2-amine: Similar structure but lacks the thiazole ring.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a propan-2-amine group .
Uniqueness
N-(1-(2-isopropylthiazol-5-yl)ethyl)propan-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
特性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC名 |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)11-12-6-10(14-11)9(5)13-8(3)4/h6-9,13H,1-5H3 |
InChIキー |
PZEZIBXLTYCVAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(S1)C(C)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


